4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL
Overview
Description
4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL is a complex organic compound that features a brominated phenol structure with a triazole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Bromination of Phenol: The bromination of phenol is achieved using bromine or bromine-containing reagents under controlled conditions to ensure selective substitution at the desired position.
Coupling Reaction: The final step involves coupling the brominated phenol with the triazole derivative under conditions that promote the formation of the imino linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The imino group can be reduced to an amine under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the triazole ring and trifluoromethyl group can impart biological activity, making it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2-[(E)-({3-[4-(DIMETHYLAMINO)PHENYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}IMINO)METHYL]PHENOL
- 4-BROMO-2-((E)-{[3-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)PHENOL
- 3-BROMO-5-(TRIFLUOROMETHYL)PYRIDINE
Uniqueness
4-BROMO-3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL is unique due to the specific combination of functional groups it possesses. The presence of both a brominated phenol and a triazole ring with a trifluoromethyl group provides distinct chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N4OS/c11-7-2-1-6(19)3-5(7)4-15-18-8(10(12,13)14)16-17-9(18)20/h1-4,19H,(H,17,20)/b15-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKDCMWGQIXJLD-SYZQJQIISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=NN2C(=NNC2=S)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=N/N2C(=NNC2=S)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.